carboplatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the platinum-based antineoplastic family of medications and works by interfering with the duplication of DNA . Developed as a less toxic analogue of cisplatin, this compound was patented in 1972 and approved for medical use in 1989 .

準備方法

Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. The primary synthetic route involves the reaction of cis-diamminedichloroplatinum(II) with cyclobutane-1,1-dicarboxylic acid in the presence of silver nitrate. This reaction results in the formation of this compound with the release of silver chloride as a byproduct . Industrial production methods typically involve similar reaction conditions but are scaled up to produce larger quantities of the compound.

化学反応の分析

Carboplatin undergoes various chemical reactions, including substitution and hydrolysis. In aqueous solutions, this compound can undergo hydrolysis to form reactive platinum complexes that can interact with DNA . Common reagents used in these reactions include water and chloride ions. The major products formed from these reactions are platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death .

科学的研究の応用

Ovarian Cancer

Carboplatin is a cornerstone in the treatment of ovarian cancer. A randomized clinical trial involving older patients demonstrated that this compound combined with paclitaxel was more feasible than single-agent this compound. However, single-agent this compound was associated with worse survival outcomes compared to combination therapy .

Small Cell Lung Cancer

In a cohort study comparing this compound with cisplatin in small cell lung cancer patients, there was no significant difference in overall survival between the two agents. However, this compound's favorable toxicity profile makes it a preferred option for many patients .

Testicular Cancer

This compound is also used as an adjuvant therapy for stage 1 seminomatous testicular cancer. Studies have shown that it is not less effective than adjuvant radiotherapy while having fewer side effects, leading to its preference in clinical practice .

Case Studies and Research Findings

- Intramedullary Spinal Cord Tumors : A study reported three cases where this compound was used effectively for progressive low-grade gliomas in children, showcasing its potential beyond traditional indications .

- Resistance Mechanisms : Research into clear cell ovarian carcinoma identified biomarkers associated with resistance to this compound, emphasizing the need for personalized treatment approaches .

- Combination Therapies : Ongoing studies are exploring this compound's role in combination therapies with other agents like paclitaxel and etoposide, aiming to enhance efficacy while managing toxicity .

Summary Table of this compound Applications

| Cancer Type | Efficacy | Notes |

|---|---|---|

| Ovarian Cancer | Effective; combination therapy preferred | Single-agent less effective in older patients |

| Small Cell Lung Cancer | Comparable survival to cisplatin | Favorable toxicity profile |

| Testicular Cancer | Used as adjuvant therapy | Less toxic than radiotherapy |

| Neuroblastoma | Effective in pediatric cases | Requires careful monitoring |

| Brain Tumors | Used in combination therapies | Case studies indicate potential benefits |

作用機序

Carboplatin exerts its effects by forming reactive platinum complexes that cause intra- and inter-strand cross-linkage of DNA molecules within the cell . This modification of the DNA structure inhibits DNA synthesis and affects the cell in all phases of its cycle . The primary molecular targets of this compound are the nucleophilic sites on DNA, particularly the N7 position of guanine . The formation of platinum-DNA adducts leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

類似化合物との比較

Carboplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and oxaliplatin. While all three compounds share a similar mechanism of action, they differ in their chemical structures and toxicity profiles . Cisplatin, the first platinum-based chemotherapy drug, is known for its high nephrotoxicity and ototoxicity . Oxaliplatin, on the other hand, is associated with neurotoxicity . This compound was developed to reduce the nephrotoxic effects of cisplatin while maintaining its antineoplastic activity . Other similar compounds include nedaplatin, lobaplatin, and heptaplatin, which have received regional approval for clinical use .

特性

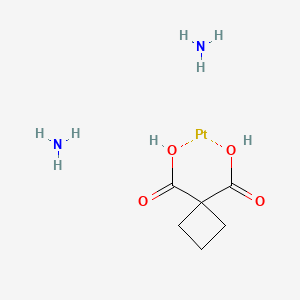

分子式 |

C6H14N2O4Pt |

|---|---|

分子量 |

373.27 g/mol |

IUPAC名 |

azane;cyclobutane-1,1-dicarboxylic acid;platinum |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |

InChIキー |

DVQHYTBCTGYNNN-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |

同義語 |

Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。